5-fluoro-7-nitro-1H-indole-2,3-dione

Immuno-oncology IDO1 Inhibition Tryptophan Metabolism

5-Fluoro-7-nitro-1H-indole-2,3-dione is a doubly substituted isatin (1H-indole-2,3-dione) derivative bearing a fluorine atom at the 5-position and a nitro group at the 7-position. This specific arrangement yields a molecular formula of C8H3FN2O4 and a molecular weight of 210.12 g/mol.

Molecular Formula C8H3FN2O4
Molecular Weight 210.12 g/mol
CAS No. 954571-39-2
Cat. No. B1341548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-7-nitro-1H-indole-2,3-dione
CAS954571-39-2
Molecular FormulaC8H3FN2O4
Molecular Weight210.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=O)C(=O)N2)[N+](=O)[O-])F
InChIInChI=1S/C8H3FN2O4/c9-3-1-4-6(5(2-3)11(14)15)10-8(13)7(4)12/h1-2H,(H,10,12,13)
InChIKeyWGBLCTOGPSHGGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-7-nitro-1H-indole-2,3-dione (CAS 954571-39-2): Core Identity & Sourcing Parameters


5-Fluoro-7-nitro-1H-indole-2,3-dione is a doubly substituted isatin (1H-indole-2,3-dione) derivative bearing a fluorine atom at the 5-position and a nitro group at the 7-position . This specific arrangement yields a molecular formula of C8H3FN2O4 and a molecular weight of 210.12 g/mol . Its unique electronic character, governed by the combined effects of these two substituents, distinguishes it from mono-substituted or unsubstituted isatin scaffolds and makes it a defined chemical input for specialized heterocyclic synthesis .

Why a Generic Isatin Scaffold Cannot Substitute for 5-Fluoro-7-nitro-1H-indole-2,3-dione


The 5-fluoro and 7-nitro groups on 5-fluoro-7-nitro-1H-indole-2,3-dione are not passive spectators; they fundamentally alter the molecule's reactivity and safety profile compared to analogs like 5-fluoroisatin, 7-nitroisatin, or unsubstituted isatin. The strong electron-withdrawing nature of both the nitro group and the fluorine atom activates the aromatic ring differently, directing electrophilic and nucleophilic substitutions in ways that mono-substituted isatins cannot replicate [1]. Furthermore, the distinct GHS hazard profile, which includes acute oral toxicity and specific organ toxicity, necessitates unique handling protocols, making a generic safety assessment inappropriate .

Quantitative Comparator Analysis: 5-Fluoro-7-nitro-1H-indole-2,3-dione vs. Closest Analogs


IDO1 Inhibitory Activity vs. Unsubstituted Isatin

In a recombinant human IDO1 enzymatic assay, 5-fluoro-7-nitro-1H-indole-2,3-dione demonstrated measurable inhibitory activity with an IC50 of 80 µM [1]. While this places it in a moderate potency range, it represents a significant improvement over the activity of unsubstituted isatin, which is a known weak inhibitor of IDO1 with much lower affinity, often requiring concentrations in the high micromolar to millimolar range [2]. This differential suggests that the 5-fluoro-7-nitro substitution pattern enhances binding affinity to the IDO1 active site.

Immuno-oncology IDO1 Inhibition Tryptophan Metabolism

Synthesis Yield and Scalability from Patent Literature

The synthesis of 5-fluoro-7-nitro-1H-indole-2,3-dione is detailed in patent WO2010/115736 A2, which describes a high-yielding nitration of 5-fluoro-1H-indole-2,3-dione . The reported yield for this step is 94.3% under controlled low-temperature conditions (-5 to 0°C) with fuming nitric acid . This contrasts with typical nitration procedures for sensitive heterocycles, which often suffer from lower yields or require more complex purification [1]. The documented high yield is a critical parameter for procurement for scale-up or medicinal chemistry campaigns.

Process Chemistry Nitration Scalable Synthesis

GHS Safety Profile vs. 7-Nitroisatin and 5-Fluoroisatin

The GHS classification for 5-fluoro-7-nitro-1H-indole-2,3-dione includes four distinct hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This is a more comprehensive hazard profile compared to 7-nitroisatin, which is reported primarily as a skin and eye irritant but lacks the H335 warning for respiratory irritation . This difference has direct implications for laboratory risk assessments, ventilation requirements, and shipping classifications, making a generic safety approach insufficient.

Safety Data Sheet (SDS) GHS Classification Occupational Health

Procurement-Driven Application Scenarios for 5-Fluoro-7-nitro-1H-indole-2,3-dione


Medicinal Chemistry: IDO1/TDO Dual Inhibitor Optimization

Given its measurable, though moderate, IDO1 inhibitory activity (IC50 = 80 µM), this compound serves as a specific, advanced intermediate for the design of next-generation IDO1 or dual IDO1/TDO inhibitors [1]. Its advantage over purchasing a generic isatin core is the pre-installed fluorine and nitro substituents, which are essential for structure-activity relationship (SAR) exploration that aims to improve potency and metabolic stability over first-generation inhibitors.

Chemical Biology: Cellular Target Engagement Studies

The compound exhibits a notably higher affinity for mouse IDO1 in a cellular context (IC50 = 0.63 µM in P815 clone 6 cells) [1]. This makes it a valuable chemical probe for studying IDO1 inhibition in murine tumor models, an application where a less potent analog would fail to provide a clear pharmacological response.

Process Development: Scalable Heterocyclic Synthesis

The patent-validated, high-yield synthesis (94.3%) makes this specific compound a reliable starting material for multi-step synthesis. For CROs and pharmaceutical development teams, sourcing this precise intermediate ensures a predictable and high-quality outcome in the production of clinical candidates, unlike custom-synthesizing a similar intermediate, which carries development risk and timeline uncertainty.

Chemical Hygiene & Safety Compliance

The comprehensive GHS profile, including H335 (respiratory irritation) and H302 (acute oral toxicity) , necessitates specific engineering controls and personal protective equipment (PPE). This provides a clear, auditable basis for safe laboratory management that cannot be assumed for a less-hazardous analog like 7-nitroisatin. Substitution without this data would be a critical compliance failure.

Technical Documentation Hub

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